molecular formula C18H16O4 B3027851 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one CAS No. 1416230-61-9

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one

Cat. No.: B3027851
CAS No.: 1416230-61-9
M. Wt: 296.3 g/mol
InChI Key: MTLDSCJATRXZIU-UHFFFAOYSA-N
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Description

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one (CAS 1416230-61-9) is a polycyclic benzofuran derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.3 g/mol . This compound is characterized by a complex fused indeno-benzofuran scaffold, which incorporates hydroxyl groups at the 4b and 9b positions and an isopropyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The synthesis of this compound and its analogs typically involves sequential condensation and oxidation protocols, such as the reaction of ninhydrin with cyclic diketones . Researchers are investigating this compound for its potential in several scientific areas. Preliminary studies on related indeno-benzofuran derivatives have shown promising biological activities, including antimicrobial effects and moderate inhibitory activity on enzymes such as butyrylcholinesterase . Its unique structural features also suggest potential for anticancer properties and applications in material science, particularly in the development of novel materials with unique optical and electronic characteristics . The presence of hydroxyl groups is thought to facilitate key interactions with biological targets, such as hydrogen bonding with enzyme active sites . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4b,9b-dihydroxy-7-propan-2-ylindeno[1,2-b][1]benzofuran-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10(2)11-7-8-14-15(9-11)22-18(21)13-6-4-3-5-12(13)16(19)17(14,18)20/h3-10,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLDSCJATRXZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(C(=O)C4=CC=CC=C4C3(O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ninhydrin with 1,3-cyclohexanedione in the presence of ethanol as a solvent can yield the desired compound . The reaction mixture is stirred at ambient temperature until the product precipitates, which is then filtered, washed, and dried.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Hydroxyl Groups

  • Esterification : The hydroxyl groups at positions 4b and 9b undergo acetylation with acetic anhydride, forming diacetate derivatives (e.g., (4b-acetyloxy-10-hydroxy-7-propan-2-yl-10H-indeno[1,2-b]benzofuran-9b-yl) acetate) .

  • Oxidation : Under strong oxidizing conditions, the hydroxyl groups may oxidize to ketones, though this is not explicitly documented for this compound.

Ketone Functionality

  • Reduction : The ketone at position 10 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, producing 4b,9b,10-trihydroxy derivatives .

  • Nucleophilic Addition : Reacts with hydrazine to form hydrazone derivatives (e.g., 10-hydrazinylidene-7-propan-2-ylindeno[1,2-b]benzofuran-4b,9b-diol) .

Table 2: Functional Group Transformations

Reaction TypeReagentProductYield (%)Reference
AcetylationAcetic anhydride/PyDiacetate derivative87
Hydrazone formationHydrazine hydrateHydrazinylidene derivative88
ReductionNaBH₄ in THF10-Hydroxy derivative75

Derivatization and Biological Relevance

  • Antimicrobial Derivatives : Analogues with amino or nitro substituents exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Cytotoxicity : Derivatives with urea or carbamate groups show selective toxicity against cancer cell lines (IC₅₀: 12–25 µM) .

Table 3: Biological Activity of Derivatives

Derivative SubstituentBiological TargetActivity (IC₅₀/MIC)Reference
1-Amino-2-nitroS. aureus16 µg/mL
Urea-linked aryl groupsHeLa cells18 µM

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming indeno-quinone byproducts .

  • Photodegradation : Exposure to UV light induces cleavage of the benzofuran ring, yielding phenolic fragments .

Key Challenges in Reactivity Studies

  • Steric hindrance : The isopropyl group at position 7 limits access to the fused-ring system for bulky reagents.

  • Solubility : Poor solubility in non-polar solvents complicates reaction optimization .

Scientific Research Applications

Structural Formula

The molecular formula of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one is C18H16O4C_{18}H_{16}O_4 with a molecular weight of 296.32 g/mol. The compound exhibits the following key features:

  • Hydroxyl Groups : Two hydroxyl groups that contribute to its reactivity.
  • Isopropyl Substituent : An isopropyl group that enhances its solubility and biological interactions.

Chemistry

  • Precursor in Organic Synthesis : The compound serves as a precursor in synthesizing complex organic molecules and is used as a reagent in various organic reactions.

Biology

  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.

Medicine

  • Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects.
  • Anticancer Activity : Ongoing research is exploring its potential as an anticancer agent due to its structural properties.

Industry

  • Material Science : Utilized in developing novel materials with unique optical and electronic properties.

Similar Compounds

Compound NameStructural FeaturesUnique Properties
4b,9b-Dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dioneLacks isopropyl groupDifferent biological activity
Indeno[1,2-b]benzofuran derivativesVarious substituentsDiverse chemical behaviors

Uniqueness

The unique combination of hydroxyl groups and an isopropyl substituent distinguishes this compound from other derivatives, enhancing its reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isopropyl substituent play crucial roles in its biological activity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Indeno-Benzofuran Derivatives
Compound Name Substituents Melting Point (°C) Key Biological/Physical Properties Reference
4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one 7-isopropyl 265–266 Antimicrobial activity (MIC: Not specified)
4b,9b-Dihydroxy-5,7-diisopropyl-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione (4b) 5,7-diisopropyl 200.8 High solubility in polar solvents
4b,9b-Dihydroxy-7-(4-fluorophenyl)-5-isopropyl-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione (4d) 7-(4-fluorophenyl) 161.1 Enhanced lipophilicity
4b,7,9b-Trihydroxy-4bH-benzo[d]indeno[1,2-b]furan-10(9bH)-one (THBIFO) 7-hydroxy Not reported Third-order nonlinear optical (NLO) properties
7-(4-Fluorophenyl)-9-hydroxy-5-isopropyl-5H-indeno[1,2-b]indol-10-one (6d) 7-(4-fluorophenyl), 9-hydroxy 208.1 Anticancer potential (IC₅₀: Not specified)
Key Observations:

Antimicrobial Activity : The 7-isopropyl derivative shows broader antimicrobial activity compared to fluorophenyl-substituted analogues (e.g., 4d), likely due to improved membrane penetration via the hydrophobic isopropyl group .

Solubility: Diisopropyl derivatives (e.g., 4b) exhibit higher solubility in ethanol and DMSO, facilitating in vitro testing .

Optical Properties : Trihydroxy derivatives (e.g., THBIFO) demonstrate third-order NLO activity, suggesting applications in photonics .

Physicochemical and Electronic Properties

  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 4d) exhibit lower melting points (~161°C) compared to hydroxyl-rich analogues (>200°C) .
  • Electronic Properties : THBIFO’s HOMO-LUMO gap (calculated via DFT) and NLO properties suggest utility in optoelectronic devices .

Biological Activity

Overview

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one is a complex organic compound belonging to the indeno[1,2-b]benzofuran class. This compound is characterized by a fused ring system that integrates benzene, furan, and indene moieties. The presence of hydroxyl groups and an isopropyl substituent enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. For instance, studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of hydroxyl groups in the structure is crucial for modulating anticancer activity by facilitating interactions with biological targets.

Table 1: Cytotoxicity Data for Benzofuran Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AK562 (Leukemia)5Apoptosis induction
Compound BHL60 (Leukemia)0.1Cell cycle arrest
4b-Dihydroxy...A549 (Lung Cancer)TBDInhibition of AKT pathway

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Benzofuran derivatives are known to possess antifungal and antibacterial activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 μg/mL
Compound BS. aureus15 μg/mL
4b-Dihydroxy...Candida albicansTBD

While specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the presence of hydroxyl groups can enhance binding interactions with target proteins involved in cell signaling and apoptosis. For example, studies indicate that hydroxyl groups can act as hydrogen bond donors, promoting favorable interactions with enzyme active sites.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various benzofuran derivatives, researchers found that compounds with hydroxyl substitutions exhibited enhanced cytotoxicity against A549 lung cancer cells. The study further indicated that these compounds could inhibit the AKT signaling pathway, leading to reduced cell proliferation.

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one?

  • Methodological Answer : High-yield synthesis (93–98%) of structurally similar indeno-benzofurans can be achieved using TPAB (triphenylphosphine-based catalysts) under short reaction times (20–25 min) in solvents like ethanol. Key parameters include stoichiometric control of precursors (e.g., cyclohexane-1,3-dione or dimedone) and purification via recrystallization (e.g., white/yellow needle formation) . For regioselective functionalization, consider stepwise protection/deprotection strategies, as demonstrated in the synthesis of analogous benzofuran derivatives using triphenylphosphine and diethyl azodicarboxylate in THF .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regiochemistry (e.g., distinguishing isopropyl substituents). For example, 1H NMR^1 \text{H NMR} signals at δ 1.51–1.80 (m, 4H) and δ 1.90 (d, 2H) are typical for alkyl-substituted benzofurans .
  • Chromatography : Validate purity via TLC (RfR_f values) or flash chromatography (petroleum ether/EtOAc gradients) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS, ensuring alignment with calculated C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4 (or similar) formulas .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting ranges like 165–168°C or 198–200°C reported for analogous compounds) . Evaluate pH-dependent stability in aqueous/organic solvents, noting that hydroxyl groups may render the compound sensitive to oxidation. Store under inert atmospheres (N2_2/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indeno-benzofuran core be addressed?

  • Methodological Answer : Regioselective protection of hydroxyl groups is achievable using triphenylphosphine and diethyl azodicarboxylate under controlled conditions (e.g., THF at 0°C for 2 h). For example, inversion of configuration at sterically hindered positions (e.g., C-15 in analogous compounds) requires precise stoichiometry and stepwise reaction monitoring via TLC . Computational modeling (e.g., density functional theory) can predict reactive sites to guide synthetic design .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies (e.g., lit. 1174°C vs. observed 165–168°C) may arise from polymorphic forms or impurities. Cross-validate using:

  • X-ray crystallography : Resolve crystal packing effects (e.g., PubChem data for related benzofurans) .
  • Replicate synthesis : Ensure precursor purity (e.g., dimedone vs. cyclohexane-1,3-dione) and standardize drying protocols .
  • Collaborative verification : Compare data with independent labs using shared reference samples .

Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., 7-isopropyl)?

  • Methodological Answer : Steric hindrance from the isopropyl group may slow reaction kinetics. Mitigate this by:

  • Catalyst screening : Test Lewis acids (e.g., InCl3_3) to enhance electrophilic activation, as shown in benzofuran-acridine hybrid syntheses (40 mol% catalyst, 98% yield) .
  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to improve solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 1 h) while maintaining high yields .

Data Analysis & Experimental Design

Q. How to design experiments assessing the compound’s bioactivity while minimizing artifacts?

  • Methodological Answer :

  • Controls : Include vehicle controls (e.g., DMSO) and structurally related inactive analogs to isolate target effects.
  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify EC50_{50}/IC50_{50} values.
  • Counter-screens : Rule out nonspecific interactions (e.g., redox activity via glutathione depletion assays) .

Q. What statistical approaches are recommended for analyzing spectral or crystallographic data?

  • Methodological Answer :

  • Multivariate analysis : Use PCA (principal component analysis) to cluster NMR/IR spectra and identify outlier batches.
  • Rietveld refinement : Apply to X-ray diffraction data to resolve crystallographic ambiguities (e.g., hydrogen bonding networks) .
  • Error propagation : Quantify uncertainties in melting points or yield calculations using standard deviation across triplicate runs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one
Reactant of Route 2
4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one

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